2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide
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Overview
Description
2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide is a compound that belongs to the class of sulfonamides and thiophenes. This compound is characterized by the presence of a bromothiophene ring, a sulfonamide group, and an isopropylacetamide moiety. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . Thiophenes, on the other hand, are known for their electronic and optoelectronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Sulfonation: The bromothiophene is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Amidation: The sulfonated product is reacted with isopropylamine to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation and Reduction: Formation of sulfoxides or sulfones, and reduced amides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 5-Bromothiophene-2-Carboxylate: Known for its antibacterial activity.
5-Bromothiophene-2-Carboxaldehyde: Used in biological studies for its anti-inflammatory and anti-tumor activities.
Uniqueness
2-((5-Bromothiophene)-2-sulfonamido)-N-isopropylacetamide is unique due to its combination of a bromothiophene ring and a sulfonamide group, which imparts both electronic properties and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H13BrN2O3S2 |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonylamino]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H13BrN2O3S2/c1-6(2)12-8(13)5-11-17(14,15)9-4-3-7(10)16-9/h3-4,6,11H,5H2,1-2H3,(H,12,13) |
InChI Key |
ABRLTZPHTBUAIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNS(=O)(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
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